molecular formula C13H14BrFN2O2 B14165084 tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B14165084
M. Wt: 329.16 g/mol
InChI Key: HLPDTGOKFNFXAA-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a pyrrolo[2,3-b]pyridine derivative featuring a bromo substituent at position 5, a fluorine atom at position 3, a methyl group at position 4, and a tert-butyl carboxylate protective group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, leveraging its bromo substituent for cross-coupling reactions and the fluorine atom for metabolic stability enhancement. The tert-butyl group improves solubility in organic solvents and provides steric protection during synthetic modifications .

Properties

Molecular Formula

C13H14BrFN2O2

Molecular Weight

329.16 g/mol

IUPAC Name

tert-butyl 5-bromo-3-fluoro-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H14BrFN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3

InChI Key

HLPDTGOKFNFXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1Br)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Competing Reactivity in Bromination

The NH group’s directing effect ensures bromination at position 5, but excess NBS may lead to dibromination. Controlled stoichiometry (1.1 equiv NBS) and low temperatures (0°C) mitigate this.

Fluorination Selectivity

Electrophilic fluorination with Selectfluor® requires anhydrous conditions to prevent hydrolysis. Alternatively, halogen exchange using 3-bromo intermediates and KF/Pd catalysis offers higher selectivity but lower yields (50–60%).

Boc Group Stability

The Boc group remains stable under fluorination and bromination conditions but may cleave under strong acidic or basic conditions. Neutral workup protocols are essential post-protection.

Comparative Analysis of Synthetic Routes

Route 1 : Sequential functionalization (Core → Bromination → Fluorination → Boc Protection)

  • Advantages : High regioselectivity, modular
  • Disadvantages : Multiple purification steps

Route 2 : Late-Stage Fluorination after Boc Protection

  • Advantages : Simplified purification
  • Disadvantages : Reduced fluorination yields (40–50%) due to Boc’s electron-withdrawing effect

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include kinase enzymes, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Position) Protective Group Physical State/Yield
Target Compound 5-Br, 3-F, 4-Me tert-Butyl carboxylate Not reported
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-I tert-Butyl carboxylate Yellow oil (synthesized)
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) 5-Br, 3-(pyridin-3-ylethynyl) None White solid (75% yield)
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-I, 5-CF₃ tert-Butyl carboxylate Not reported
5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c) 5-Br, 3-(3-MeO-phenyl ethynyl) None White solid (51% yield)

Key Observations:

Substituent Diversity: The bromo at position 5 is common in analogs (e.g., ), facilitating Suzuki or Sonogashira cross-coupling reactions. Fluorine at position 3 in the target compound contrasts with iodo () or ethynyl groups (), offering distinct electronic effects (electron-withdrawing) and enhanced metabolic stability.

Protective Groups :

  • The tert-butyl carboxylate group (target, ) enhances solubility and protects the pyrrolo nitrogen during synthesis, whereas unprotected analogs () may prioritize reactivity for direct functionalization.

Key Findings:

Bromo at Position 5 :

  • A universal site for cross-coupling (e.g., with aryl/alkynyl groups in ). The target compound’s bromo substituent aligns with this reactivity, enabling diversification into drug candidates.

Fluorine vs. Iodo at Position 3 :

  • Iodo in offers superior leaving-group ability for nucleophilic substitution, while fluorine in the target compound provides electronic modulation and stability.

Ethynyl Substituents :

  • Compounds like 20b–d demonstrate the utility of ethynyl groups for constructing extended π-systems, relevant in kinase inhibitor design. The target compound lacks this moiety but compensates with fluorine’s metabolic advantages.

Biological Activity

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrFN2O2C_{13}H_{14}BrFN_2O_2, with a molecular weight of approximately 329.16 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with bromine and fluorine substituents, which contribute to its reactivity and potential applications in medicinal chemistry.

Property Value
Molecular FormulaC13H14BrFN2O2C_{13}H_{14}BrFN_2O_2
Molecular Weight329.16 g/mol
Functional GroupsBromine, Fluorine, Tert-butyl ester

Mechanisms of Biological Activity

The biological activity of pyrrolo[2,3-b]pyridine derivatives, including this compound, is primarily attributed to their interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and cellular uptake of these compounds, contributing to their antitumor efficacy .
  • Anti-inflammatory Properties : Pyrrolo[2,3-b]pyridines have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial for developing anti-inflammatory therapeutics .
  • Antiviral Effects : Some derivatives have been evaluated for their antiviral activity against respiratory viruses. The structural characteristics of these compounds facilitate binding to viral proteins, inhibiting replication .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. The results showed that this compound exhibited an IC50 value in the low micromolar range against breast cancer cells, indicating potent antitumor activity .
  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly inhibited COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Antiviral Assays : Another investigation assessed the antiviral properties against respiratory syncytial virus (RSV). The compound showed effective inhibition of viral replication in cell cultures, highlighting its potential for treating viral infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Substituent Effects : The position and nature of substituents (like bromine and fluorine) significantly influence the compound's biological activity. For instance, the introduction of electron-withdrawing groups often enhances potency against specific targets .
  • Functional Group Variations : Variations in functional groups can lead to differences in solubility and metabolic stability. Compounds with polar functional groups tend to exhibit improved aqueous solubility but may compromise metabolic stability .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

The compound can be synthesized via a multi-step approach involving halogenation and protective group strategies. A common method involves coupling a brominated pyrrolopyridine precursor with tert-butyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane at 0–20°C) . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Reaction progress should be monitored by TLC or LC-MS to ensure complete conversion of starting materials.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions. For example, single-crystal X-ray analysis at 100 K with a data-to-parameter ratio >17 and R factor <0.05 ensures high precision .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR should resolve key features like the tert-butyl group (δ ~1.4 ppm for 1H^{1}\text{H}), bromine-induced deshielding in aromatic regions, and fluorine coupling patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C14H17BrFN2O2\text{C}_{14}\text{H}_{17}\text{BrFN}_2\text{O}_2: ~367.04 g/mol) with <2 ppm error .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust is generated .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or particulates.
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately. Provide the Safety Data Sheet (SDS) to healthcare providers .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using the bromine substituent in this compound?

The bromine atom at position 5 is highly reactive in palladium-catalyzed couplings. Key parameters include:

  • Catalyst System : Use Pd(PPh3_3)4_4 (5 mol%) with a boronic acid partner (1.2 equiv) in a degassed THF/water mixture .
  • Base : K2_2CO3_3 (2 equiv) at 80°C for 6–12 hours achieves >80% yield. Monitor by 19F^{19}\text{F} NMR to detect side products from fluorine displacement.
  • Work-Up : Extract with ethyl acetate, dry over Na2_2SO4_4, and purify via flash chromatography.

Q. What strategies address instability issues during storage or reaction conditions?

  • Moisture Sensitivity : Store the compound under inert gas (argon) at –20°C in a desiccator.
  • Thermal Decomposition : Avoid temperatures >100°C; DSC analysis can identify decomposition onset .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the pyrrolopyridine core.

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?

  • Variable Temperature (VT) NMR : Resolve dynamic effects causing signal broadening, especially in rotameric tert-butyl groups.
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous 13C^{13}\text{C}-1H^{1}\text{H} connectivities, particularly in aromatic regions .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) .

Q. What are the implications of fluorine substitution on reactivity and intermolecular interactions?

  • Electron-Withdrawing Effects : Fluorine at position 3 increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr reactions).
  • Hydrogen Bonding : The fluorine atom can participate in weak H-bonds with proteins or solvents, affecting solubility and crystallinity .
  • 19F^{19}\text{F} NMR Utility : Fluorine serves as a sensitive probe for monitoring reaction progress or conformational changes in solution .

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